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Compound of Interest

Compound Name: 5-Iodo-2,3-dimethoxypyridine

Cat. No.: B3022012 Get Quote

Abstract
5-Iodo-2,3-dimethoxypyridine is a halogenated and substituted pyridine derivative that serves

as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its unique

structural features—a pyridine core, two methoxy groups, and a strategically placed iodine

atom—offer a trifecta of properties that are highly advantageous for the synthesis of complex,

biologically active molecules. The iodine atom, in particular, acts as a versatile synthetic handle

for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of

diverse molecular fragments. This guide provides an in-depth exploration of the potential

applications of 5-Iodo-2,3-dimethoxypyridine, focusing on its role as a key intermediate in the

development of targeted therapeutics such as kinase inhibitors and G protein-coupled receptor

(GPCR) modulators. We will delve into the causality behind its synthetic utility, provide

exemplary protocols, and illustrate its strategic importance in drug discovery workflows.

Physicochemical Profile and Strategic Significance
5-Iodo-2,3-dimethoxypyridine is a solid organic compound characterized by a pyridine ring

functionalized with two methoxy groups at positions 2 and 3, and an iodine atom at position 5.
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Property Value Source

CAS Number 1138444-04-8 [1]

Molecular Formula C₇H₈INO₂ [1]

Molecular Weight 265.05 g/mol [1]

Appearance Solid

SMILES COc1cc(I)cnc1OC

InChI Key
CGVJUVQHBWCVFC-

UHFFFAOYSA-N

The strategic value of this molecule in medicinal chemistry arises from the specific

contributions of its constituent parts:

Pyridine Core: The pyridine ring is a common scaffold in a multitude of approved drugs. Its

nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate

in π-stacking interactions with biological targets.

Dimethoxy Groups: The methoxy groups at the 2- and 3-positions significantly influence the

electronic properties of the pyridine ring. They are electron-donating groups that can

modulate the reactivity of the scaffold and can also serve as hydrogen bond acceptors,

contributing to the binding affinity of the final compound.

Iodine Atom: This is the molecule's primary point of synthetic versatility. The carbon-iodine

bond is relatively weak, making it an excellent leaving group in a variety of transition-metal-

catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex

chemical moieties, a highly desirable feature in drug discovery for building structure-activity

relationships (SAR).

Caption: Chemical structure of 5-Iodo-2,3-dimethoxypyridine.

Application as a Core Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their

dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target
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for therapeutic intervention.[2] Many kinase inhibitors are designed to compete with ATP for

binding in the enzyme's active site. The pyridine scaffold present in 5-Iodo-2,3-
dimethoxypyridine is an excellent starting point for designing such inhibitors.

Rationale for Use
The true power of 5-Iodo-2,3-dimethoxypyridine in this context lies in its capacity for

diversification through cross-coupling reactions. The iodine at the C5 position allows for the

strategic introduction of various substituents that can extend into different pockets of the kinase

active site, thereby enhancing potency and selectivity. For instance, pyrido[2,3-d]pyrimidin-7-

one based molecules have been successfully developed as potent inhibitors of Receptor-

Interacting Protein Kinase-2 (RIPK2).[2] The synthesis of such fused ring systems often begins

with appropriately substituted pyridines.

Synthetic Workflow and Experimental Protocol
A common strategy involves using a Suzuki coupling reaction to introduce a new carbon-

carbon bond at the C5 position. This reaction is highly robust and tolerates a wide range of

functional groups.
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Caption: Synthetic workflow for kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 5-
Iodo-2,3-dimethoxypyridine with a generic arylboronic acid.

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 5-Iodo-2,3-dimethoxypyridine (1.0 eq), the desired arylboronic acid

(1.2 eq), and a base such as potassium carbonate (2.5 eq).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic

solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product via flash column chromatography on silica

gel to yield the desired 5-aryl-2,3-dimethoxypyridine derivative.

Application as a Precursor for GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are

the targets of over one-third of all modern drugs.[3] While traditional GPCR drugs target the

primary (orthosteric) binding site, there is growing interest in developing allosteric modulators

that bind to a distinct site on the receptor.[4][5] Allosteric modulators can offer greater subtype

selectivity and a more nuanced control of receptor signaling.[6]

Rationale for Use
The development of GPCR modulators requires fine-tuning of molecular structure to achieve

the desired effect—be it positive allosteric modulation (PAM), negative allosteric modulation

(NAM), or silent allosteric modulation (SAM).[6] The 5-Iodo-2,3-dimethoxypyridine scaffold

provides an excellent platform for this exploration. The pyridine core can anchor the molecule

in a binding pocket, while the substituent introduced at the C5 position via cross-coupling can

be systematically varied to probe the allosteric site and optimize pharmacological activity.
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Caption: Mechanism of GPCR allosteric modulation.

Key Synthetic Reactions for Elaboration
Beyond the Suzuki coupling, other reactions are crucial for building GPCR modulators from this

scaffold. The Sonogashira coupling, which forms a carbon-carbon triple bond, is particularly

useful for introducing rigid linkers, while the Buchwald-Hartwig amination introduces nitrogen-

based functional groups.
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Reaction
Reagents &
Conditions

Product Type
Rationale in Drug
Design

Sonogashira Coupling

Terminal Alkyne, Pd

catalyst (e.g.,

Pd(PPh₃)₂Cl₂), Cu(I)

salt (e.g., CuI), Base

(e.g., Et₃N)

Alkynyl-pyridine

Introduces a rigid,

linear linker to probe

deep, narrow binding

pockets.

Heck Coupling

Alkene, Pd catalyst

(e.g., Pd(OAc)₂), Base

(e.g., Et₃N), Ligand

(e.g., P(o-tolyl)₃)

Alkenyl-pyridine

Creates a more

flexible unsaturated

linker compared to the

Sonogashira product.

Buchwald-Hartwig

Amination

Amine (R₂NH), Pd

catalyst, Ligand (e.g.,

BINAP), Base (e.g.,

NaOtBu)

Amino-pyridine

Forms C-N bonds,

allowing the

introduction of amines

which are common in

GPCR ligands for

forming salt bridges.

Stille Coupling

Organostannane (R-

SnBu₃), Pd catalyst

(e.g., Pd(PPh₃)₄)

Aryl/Alkyl-pyridine

A versatile C-C bond

formation that is

tolerant of many

functional groups.

Conclusion
5-Iodo-2,3-dimethoxypyridine represents a strategically vital building block for medicinal

chemists engaged in drug discovery. Its pre-installed functional handles—the pyridine nitrogen,

the dimethoxy groups, and most importantly, the C5 iodine atom—provide a robust platform for

the rapid and efficient synthesis of compound libraries targeting critical protein classes. The

ability to perform late-stage functionalization via a suite of reliable cross-coupling reactions

makes it an ideal starting material for developing structure-activity relationships for complex

targets like kinases and GPCRs. As the demand for more selective and potent therapeutics

continues to grow, the judicious use of such versatile chemical intermediates will remain a

cornerstone of successful drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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